![molecular formula C17H20N2O2 B14352418 N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea CAS No. 96573-78-3](/img/structure/B14352418.png)
N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea is an organic compound that features a urea functional group attached to a phenyl ring and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of 4-(hydroxymethyl)aniline with 2-phenylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Hydroxymethyl)aniline+2-phenylpropan-2-yl isocyanate→N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea
Industrial Production Methods
In an industrial setting, the production of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and phenyl groups play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylethyl)urea
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropyl)urea
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylbutyl)urea
Uniqueness
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct chemical and physical properties. This structural feature may influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
96573-78-3 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,14-6-4-3-5-7-14)19-16(21)18-15-10-8-13(12-20)9-11-15/h3-11,20H,12H2,1-2H3,(H2,18,19,21) |
InChI Key |
KYKNHDCQGUPUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


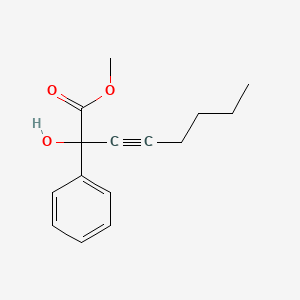

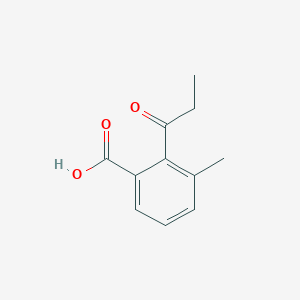

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
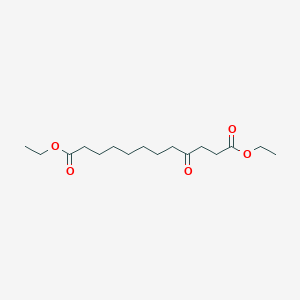
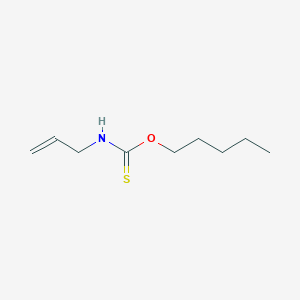
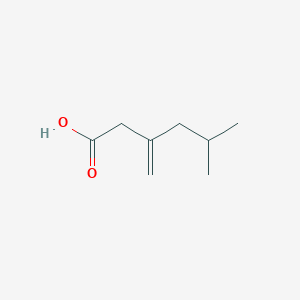

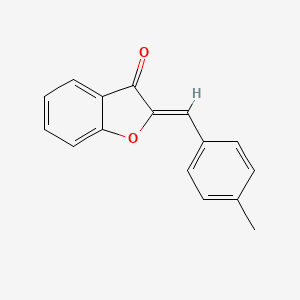

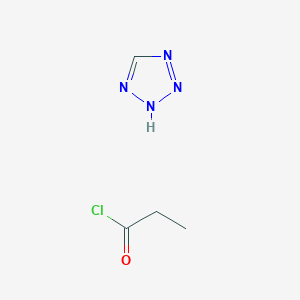
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
